2-氧代-4-(三氟甲基)-2,3-二氢-1,3-噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diverse Trifluoromethyl Heterocycles Synthesis

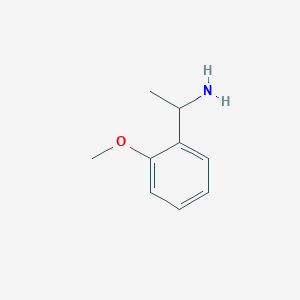

Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound that can be derived from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a highly versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. Using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from the diazoketoester .

Molecular Structure and Crystallography

The molecular structure of related thiazole derivatives has been characterized, with one study focusing on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. This compound crystallizes in the monoclinic crystal system and exhibits intermolecular C-H...O interactions. Hirshfeld surface analysis and 3D energy frameworks were used to analyze the molecular packing modes. Density Functional Theory (DFT) calculations, including frontier molecular orbitals and molecular electrostatic potential maps, were performed to understand the electronic properties of the molecule .

Chemical Reactions and Photolysis

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, undergoes photolysis, suggesting two competing pathways: reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene . Another study demonstrated that photolysis of a similar compound in acetonitrile containing trifluoroacetic acid yields thiazole-5-carboxylate esters .

Transformations and Derivatives

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate can be transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility of thiazole derivatives in synthesizing complex heterocyclic structures .

Spectroscopic Characterization and Theoretical Studies

Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and characterized by FTIR and NMR. X-ray diffraction and DFT studies provided insights into the molecular geometry, vibrational assignments, and chemical shifts, confirming the structure and properties of the compound .

Crystallographic Behavior and Hydrogen Bonding

The crystallographic behavior of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was studied, revealing hydrogen-bonded dimers and quartets in the structure, which is crucial for understanding the solid-state properties of such compounds .

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

A synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives was presented, highlighting the reactivity of thiazole intermediates with various electrophilic reagents to produce a range of derivatives with confirmed structures through elemental analysis and spectroscopic data .

科学研究应用

食品和饮料中的乙基氨基甲酸酯

乙基氨基甲酸酯(氨基甲酸乙酯)在许多发酵食品和饮料中含量较低,被归类为可能的人类致癌物。产生乙基氨基甲酸酯的化学机制多种多样,包括尿素的乙醇分解和氰离子光化学氧化。已经开发出降低食品和饮料中乙基氨基甲酸酯水平的预防方法,这突出了在不同背景下了解化学反应和相互作用的重要性 (Weber 和 Sharypov,2009 年)。

抗氧化剂容量反应途径

基于 ABTS•+ 自由基阳离子的测定法用于测量抗氧化剂容量,涉及抗氧化剂形成偶联加合物或在不偶联的情况下发生氧化的特定反应途径。本研究阐明了反应机理,并强调需要进一步研究抗氧化剂测定中氧化产物的特异性和相关性 (Ilyasov 等人,2020 年)。

杂环体系的生物活性

1,3,4-噻二唑和恶二唑杂环因其多样的药理潜力而受到认可,包括抗菌、抗炎和抗肿瘤活性。这些杂环核心与各种杂环的结合可以产生协同作用,表明结构基质在开发新的类药物分子中的重要性 (Lelyukh,2019 年)。

离子液体与多糖的相互作用

离子液体 (IL) 可作为纤维素的溶剂,并用作纤维素改性的反应介质。这篇综述讨论了使用离子液体对纤维素进行化学改性,提供了一个例子,说明特定的溶剂如何促进生物聚合物的反应和改性 (Heinze 等人,2008 年)。

作用机制

Target of Action

This compound is part of a collection of rare and unique chemicals used by early discovery researchers .

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This interaction can lead to a variety of biological activities, depending on the specific receptors involved .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been found to exhibit a broad spectrum of biological activities .

属性

IUPAC Name |

ethyl 2-oxo-4-(trifluoromethyl)-3H-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c1-2-14-5(12)3-4(7(8,9)10)11-6(13)15-3/h2H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGOETARURNCLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382412 |

Source

|

| Record name | Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate | |

CAS RN |

72850-53-4 |

Source

|

| Record name | Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)